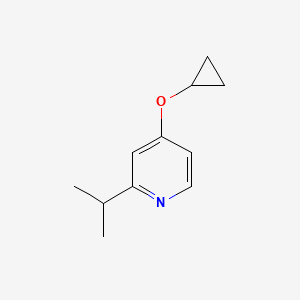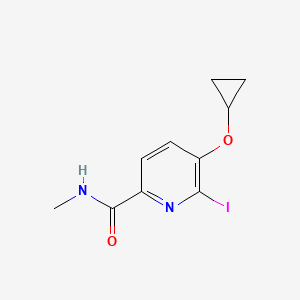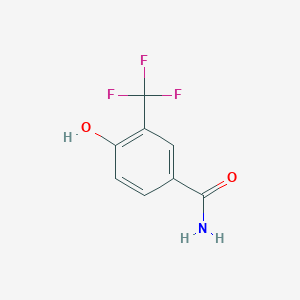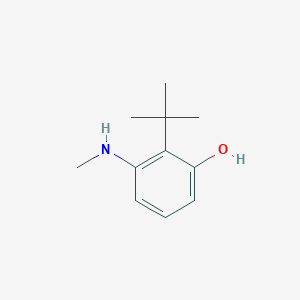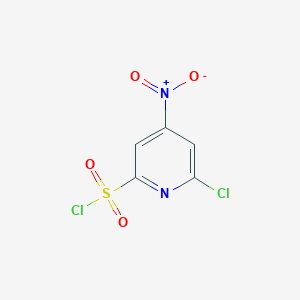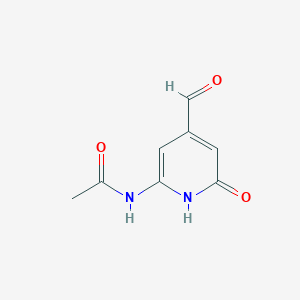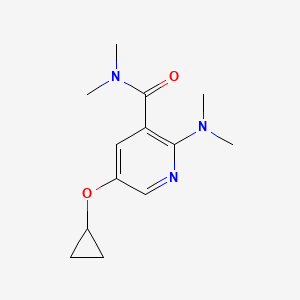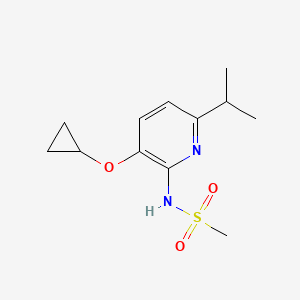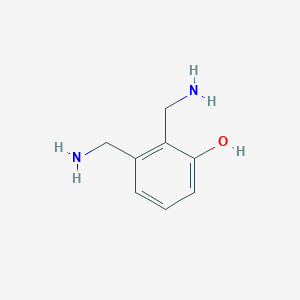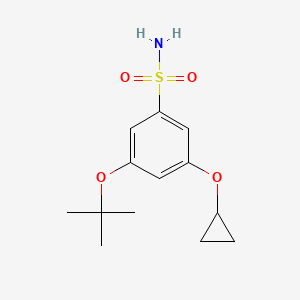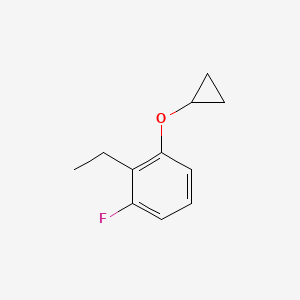
1-Cyclopropoxy-2-ethyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-2-ethyl-3-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-fluorobenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Substitution Reaction: The cyclopropyl halide is then reacted with a benzene derivative that has an ethyl and fluorine substituent in the desired positions. This can be facilitated by using a strong base to deprotonate the benzene ring, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropoxy group can be reduced to form a cyclopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-cyclopropoxy-2-ethyl-3-carboxybenzene.
Reduction: Formation of 1-cyclopropyl-2-ethyl-3-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopropoxy-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Cyclopropoxy-2-ethyl-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, altering their activity. The ethyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Cyclopropoxy-2-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclopropoxy-2-ethyl-4-fluorobenzene: Fluorine atom positioned differently on the benzene ring.
1-Cyclopropoxy-2-ethyl-3-chlorobenzene: Chlorine atom instead of fluorine.
Uniqueness: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropoxy group also imparts unique steric and electronic properties that can influence its interactions with other molecules.
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
1-cyclopropyloxy-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Clé InChI |
VDWBRYDXYVQIRH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


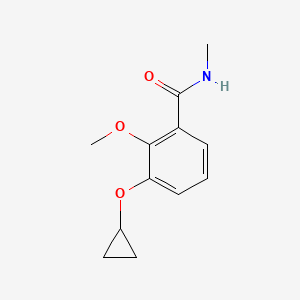

![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
